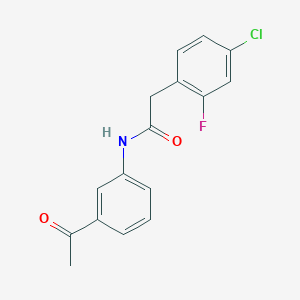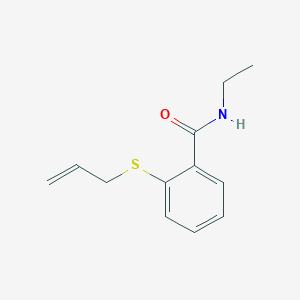
N~3~-(3-fluorophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~3~-(3-fluorophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide, also known as FDP or fluorophenmetrazine, is a synthetic compound that belongs to the class of substituted phenethylamines. It is a derivative of phenmetrazine, a stimulant drug that was used for the treatment of obesity and attention deficit hyperactivity disorder (ADHD) in the past. FDP has been the subject of scientific research due to its potential as a pharmacological tool for studying the central nervous system (CNS) and its potential as a therapeutic agent for various neurological disorders.
作用機序
The mechanism of action of N~3~-(3-fluorophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide involves its interaction with various neurotransmitter systems in the CNS. N~3~-(3-fluorophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide has been found to inhibit the reuptake of dopamine, norepinephrine, and serotonin, which leads to an increase in their extracellular concentrations. This results in the stimulation of the CNS and the induction of various physiological and behavioral effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N~3~-(3-fluorophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide include:
1. CNS Stimulation: N~3~-(3-fluorophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide has been found to increase locomotor activity, induce hyperthermia, and enhance wakefulness in animal models.
2. Appetite Suppression: N~3~-(3-fluorophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide has been shown to reduce food intake in animal models, which suggests its potential as an anti-obesity agent.
3. Cardiovascular Effects: N~3~-(3-fluorophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide has been found to increase heart rate and blood pressure in animal models, which suggests its potential as a cardiovascular stimulant.
実験室実験の利点と制限
The advantages of using N~3~-(3-fluorophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide in lab experiments include its ability to induce CNS stimulation, its potential as a dopamine reuptake inhibitor, and its neuroprotective properties. However, the limitations of using N~3~-(3-fluorophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide in lab experiments include its potential for abuse and its lack of clinical data on its safety and efficacy.
将来の方向性
Some of the future directions for research on N~3~-(3-fluorophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide include:
1. Clinical Trials: Further clinical trials are needed to evaluate the safety and efficacy of N~3~-(3-fluorophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide as a therapeutic agent for various neurological disorders.
2. Mechanistic Studies: More mechanistic studies are needed to understand the molecular and cellular mechanisms underlying the pharmacological effects of N~3~-(3-fluorophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide.
3. Structure-Activity Relationship Studies: Further studies on the structure-activity relationship of N~3~-(3-fluorophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide and its derivatives could lead to the development of more potent and selective compounds.
4. Drug Abuse Potential: Further studies are needed to evaluate the abuse potential of N~3~-(3-fluorophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide and its potential for addiction.
In conclusion, N~3~-(3-fluorophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide is a synthetic compound that has been the subject of scientific research due to its potential as a pharmacological tool and a therapeutic agent for various neurological disorders. Its pharmacological properties and potential therapeutic applications have been investigated in various scientific studies, and further research is needed to evaluate its safety and efficacy as a clinical drug.
合成法
The synthesis of N~3~-(3-fluorophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide involves the reaction of 3-fluoroaniline with N,N-dimethyl-1,3-propanediamine in the presence of acetic anhydride and triethylamine. The resulting intermediate is then reacted with diethyl oxalate to yield N~3~-(3-fluorophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide. The synthesis of N~3~-(3-fluorophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide is a multi-step process that requires careful purification and characterization of the intermediate products.
科学的研究の応用
N~3~-(3-fluorophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide has been used in various scientific studies to investigate its pharmacological properties and potential therapeutic applications. Some of the research areas where N~3~-(3-fluorophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide has been studied include:
1. CNS Stimulant: N~3~-(3-fluorophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide has been found to exhibit stimulant properties similar to phenmetrazine, which was used as a CNS stimulant in the past. N~3~-(3-fluorophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide has been shown to increase locomotor activity and induce hyperthermia in animal models.
2. Dopamine Reuptake Inhibitor: N~3~-(3-fluorophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide has been found to inhibit the reuptake of dopamine, a neurotransmitter that plays a key role in reward and motivation. This property of N~3~-(3-fluorophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide makes it a potential candidate for the treatment of various neurological disorders that involve dopaminergic dysfunction.
3. Neuroprotection: N~3~-(3-fluorophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide has been shown to exhibit neuroprotective properties in animal models of ischemic stroke and traumatic brain injury. N~3~-(3-fluorophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide has been found to reduce neuronal damage and improve neurological function in these models.
特性
IUPAC Name |
3-N-(3-fluorophenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O2/c1-18(2)15(21)19-8-4-5-11(10-19)14(20)17-13-7-3-6-12(16)9-13/h3,6-7,9,11H,4-5,8,10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMUHUVULFQFPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCCC(C1)C(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,4-dimethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5462739.png)
![N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-D-prolinamide](/img/structure/B5462743.png)
![N-(4-methylphenyl)-4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5462757.png)
![N-{1-(hydroxymethyl)-2-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethyl}acetamide](/img/structure/B5462759.png)
![N-(3,4-dimethylphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5462768.png)
![2-{[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]amino}-2-methylpropanoic acid](/img/structure/B5462775.png)
![4-methyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)benzamide](/img/structure/B5462780.png)


![4-[(2,5-dichlorophenyl)sulfonyl]-N-propyl-1-piperazinecarboxamide](/img/structure/B5462812.png)
![methyl 4-({[(3-phenyl-1,2,4-oxadiazol-5-yl)carbonyl]amino}methyl)benzoate](/img/structure/B5462816.png)
![3-amino-N,N-diethyl-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxamide](/img/structure/B5462821.png)
![1-[(2R)-2-hydroxypropanoyl]-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid](/img/structure/B5462822.png)